

# Amantadine Hydrochloride: A Multifaceted Agent for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |
|----------------------|--------------------------|-----------|--|--|
| Compound Name:       | Amantadine Hydrochloride |           |  |  |
| Cat. No.:            | B196017                  | Get Quote |  |  |

A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Amantadine hydrochloride, a synthetic tricyclic amine, was first developed in the 1960s as an antiviral agent for influenza A.[1] Its potential in neurology was serendipitously discovered when a patient with Parkinson's disease reported a significant improvement in motor symptoms while taking the drug for a viral infection.[2] This observation led to its repurposing and subsequent FDA approval for the treatment of Parkinson's disease in 1973.[3] Today, amantadine's therapeutic utility has expanded to include levodopa-induced dyskinesia, fatigue in multiple sclerosis, and cognitive and functional recovery after traumatic brain injury.[1][4][5] This technical guide provides an in-depth overview of amantadine's pharmacology, its application in key neurological disorders, and the experimental evidence supporting its use.

Pharmacology and Multifaceted Mechanism of Action

The therapeutic effects of amantadine in the central nervous system (CNS) are attributed to its complex pharmacology, involving multiple neurotransmitter systems. Its mechanism is not fully understood but is believed to involve the modulation of dopaminergic and glutamatergic pathways, among others.[6][7]

Key pharmacological actions include:

## Foundational & Exploratory





- Dopamine Agonism: Amantadine enhances dopaminergic transmission by promoting the
  release of dopamine from presynaptic neurons and inhibiting its reuptake.[6][8] This
  increases the concentration of dopamine in the synaptic cleft, which is particularly beneficial
  in conditions like Parkinson's disease, characterized by dopamine deficiency.[6]
- NMDA Receptor Antagonism: Amantadine acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor.[6][9] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage, a common pathway in various neurodegenerative diseases and injuries. By modulating this receptor, amantadine may exert neuroprotective effects.[4][6]
- Sigma-1 (σ<sub>1</sub>) Receptor Agonism: Activation of the σ<sub>1</sub> receptor is one of amantadine's more potent actions.[3] This may contribute to its antiparkinsonian effects by modulating dopamine release and reuptake.[3]
- Other Actions: The drug also exhibits anticholinergic properties and may interact with nicotinic acetylcholine and serotonin (5-HT₃) receptors.[3][7][10]





Click to download full resolution via product page

Figure 1: Amantadine's primary mechanisms of action in the CNS.

## **Pharmacokinetic Profile**

Amantadine is well-absorbed orally and is primarily excreted unchanged in the urine. Its pharmacokinetic parameters are crucial for dosing, especially in populations with impaired renal function where the drug can accumulate.[5][11]

Table 1: Pharmacokinetic Parameters of Amantadine Hydrochloride



| Parameter                        | Value                                  | Reference(s) |
|----------------------------------|----------------------------------------|--------------|
| Bioavailability                  | 86-90%                                 | [3]          |
| Protein Binding                  | ~67%                                   | [3],[12]     |
| Volume of Distribution           | 3-8 L/kg                               | [7]          |
| Elimination Half-Life            | 10-31 hours (Normal Renal<br>Function) | [3],[11]     |
| Time to Peak Plasma Conc. (Tmax) | 2-4 hours (Immediate Release)          | [12]         |
| Metabolism                       | Minimal                                | [7]          |

| Excretion | Primarily unchanged in urine |[7],[5] |

# Therapeutic Applications in Neurological Disorders Parkinson's Disease (PD)

Amantadine is used both as a monotherapy for mild symptoms like tremor and rigidity and as an adjunctive therapy to treat levodopa-induced dyskinesia (LID), the involuntary movements that occur with long-term levodopa use.[1][13] The extended-release formulation (Gocovri) is the first drug specifically FDA-approved for treating LID.[1]

Quantitative Data on Efficacy

Table 2: Summary of Clinical Efficacy of Amantadine in Parkinson's Disease



| Study Type                        | Patient<br>Population           | Intervention                                    | Key Finding(s)                                                                                | Reference(s) |
|-----------------------------------|---------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------|--------------|
| Double-Blind,<br>Crossover        | 54 patients<br>with PD          | 200 mg/day<br>Amantadine<br>vs. Placebo         | 48% of patients experienced moderate to good improvement in PD symptoms.                      | [14]         |
| Phase 3, Open-<br>Label (2 years) | 223 patients with<br>PD and LID | Extended-<br>Release<br>Amantadine<br>(GOCOVRI) | Sustained improvement in both dyskinesia and "OFF" time as measured by the MDS-UPDRS Part IV. | [15]         |

| Randomized, Double-Blind | PD patients with LID | Extended-Release Amantadine vs.
Placebo | Significant reduction in dyskinesia measured by the Unified Dyskinesia Rating Scale (UDRS). |[16] |

Key Experimental Protocol: Trial for Levodopa-Induced Dyskinesia

A representative methodology for assessing amantadine's efficacy in LID involves a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[16]

- Participants: Patients diagnosed with Parkinson's disease who are receiving levodopa-based therapy and experiencing troublesome dyskinesia.
- Design: Participants are randomly assigned to receive either extended-release amantadine hydrochloride or a matching placebo, administered once daily.
- Intervention: The study often includes a dose-escalation phase followed by a stable-dose phase lasting several weeks (e.g., 16 weeks).



- Primary Outcome Measure: The primary endpoint is the change from baseline in the Unified Dyskinesia Rating Scale (UDRS) total score. The UDRS is a validated tool for assessing the patient's perception of the severity and impact of involuntary movements.[16]
- Secondary Outcome Measures: These may include changes in "OFF" time (periods of poor motor function), "ON" time without troublesome dyskinesia, and scores from other PD assessment scales like the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).





Click to download full resolution via product page

Figure 2: A typical experimental workflow for a PD-LID clinical trial.

## **Multiple Sclerosis (MS)**

Amantadine is frequently used off-label as a first-line agent to manage the debilitating fatigue associated with MS.[5][17] While its exact mechanism in reducing MS-related fatigue is unclear, it is thought to be related to its dopaminergic and potentially neurostimulatory effects.[9][17]

Quantitative Data on Efficacy

Evidence for amantadine's efficacy in MS fatigue is based on several controlled trials, though some reviews note the overall quality of evidence could be stronger.[18]

Table 3: Summary of Clinical Efficacy of Amantadine in MS-Related Fatigue



| Study Type                        | Patient<br>Population                           | Intervention                                                | Key Finding(s)                                                                                                                  | Reference(s) |
|-----------------------------------|-------------------------------------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|--------------|
| Consensus<br>Guidelines<br>(GMSS) | Patients with<br>MS                             | Amantadine                                                  | Produces moderate improvement in subjective fatigue, concentration, and memory with strong evidence.                            | [19]         |
| Various Studies                   | Patients with MS                                | Amantadine                                                  | Found to reduce fatigue in 20-40% of individuals with mild to moderate MS.                                                      | [20]         |
| Double-Blind,<br>Crossover        | 52 adult patients<br>with MS-related<br>fatigue | 100 mg Amantadine twice daily vs. 500 mg Aspirin once daily | Both treatments were evaluated over 4-week periods. (Specific comparative outcomes on fatigue scales not detailed in abstract). | [19]         |

| Phase 2 Trial (ADS-5102) | Patients with MS and walking difficulties | Extended-Release Amantadine | Showed a small improvement in walking speed (Timed 25-foot walk test). |[9] |

## **Traumatic Brain Injury (TBI)**

Amantadine is increasingly used to accelerate functional recovery and improve arousal and cognitive function in patients with severe TBI, particularly those in a state of disordered



consciousness.[4][21] Its dual action as a dopamine agonist and NMDA receptor antagonist is thought to promote neuro-activation and provide neuroprotection in the injured brain.[4][22]

#### Quantitative Data on Efficacy

Meta-analyses of randomized controlled trials (RCTs) have provided quantitative evidence supporting the use of amantadine after TBI.

Table 4: Summary of Clinical Efficacy of Amantadine in Traumatic Brain Injury

| Study Type                                              | Patient<br>Population | Outcome<br>Measure                         | Key Finding(s)                                                              | Reference(s) |
|---------------------------------------------------------|-----------------------|--------------------------------------------|-----------------------------------------------------------------------------|--------------|
| Meta-analysis<br>(16 studies,<br>1,127<br>participants) | TBI patients          | Cognitive<br>Function                      | Significant enhancement in cognitive function (Mean Difference [MD]: 0.50). | [23]         |
| Meta-analysis (6<br>studies, 426<br>patients)           | TBI patients          | Glasgow Coma<br>Scale (GCS)                | Significantly higher GCS score on day 7 in the amantadine group (MD: 1.50). | [24]         |
| Meta-analysis (6<br>studies, 426<br>patients)           | TBI patients          | Mini Mental State<br>Examination<br>(MMSE) | Better MMSE scores in the amantadine group (MD: 3.23).                      | [24]         |

| Prospective Observational Study | 55 patients with severe TBI | Disability Rating Scale (DRS) | Amantadine group showed a larger improvement in DRS scores (7.8 vs. 3.6). |[21] |

Key Experimental Protocol: Preclinical TBI Model

## Foundational & Exploratory





Preclinical studies are essential for understanding the neuroprotective mechanisms of amantadine. A common protocol involves inducing a TBI in a rodent model.[4]

- Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
- TBI Induction: A controlled cortical impact (CCI) or fluid percussion injury is induced to create a reproducible brain injury.
- Intervention: Amantadine (e.g., 10 mg/kg/day) or a saline placebo is administered, often starting one day post-injury and continuing for a set period (e.g., 18 days).[4]
- Behavioral Assessment: Cognitive and motor functions are assessed using tests like the Morris water maze (for spatial learning and memory) and beam-walking tests (for motor coordination).
- Histological and Biochemical Analysis: At the end of the study, brain tissue (e.g., hippocampus) is collected for analysis. This can include immunohistochemistry to quantify neuronal degeneration and apoptosis, or ELISA to measure levels of neurochemical markers like NMDA.[4][25]





Click to download full resolution via product page

Figure 3: Logical relationship between TBI pathology and amantadine's therapeutic rationale.



#### Conclusion and Future Directions

Amantadine hydrochloride is a versatile drug with established efficacy in Parkinson's disease and growing evidence supporting its use for fatigue in multiple sclerosis and functional recovery after traumatic brain injury. Its multifaceted mechanism of action, primarily targeting dopaminergic and glutamatergic systems, provides a strong rationale for its application in these diverse neurological disorders.

#### Future research should focus on:

- Elucidating Mechanisms: Further investigation into its less-understood targets, such as the sigma-1 receptor and phosphodiesterases, could reveal new therapeutic potentials.[2]
- Optimizing Treatment: Well-controlled clinical studies are needed to determine optimal dosing, timing of initiation (especially in TBI), and treatment duration for various conditions.
- Predictive Biomarkers: Identifying biomarkers that can predict a patient's response to amantadine would enable more personalized treatment strategies.
- New Indications: Exploring its utility in other neurological and psychiatric conditions where
  dopaminergic and glutamatergic dysregulation are implicated, such as certain ataxias or
  mood disorders, is a promising avenue for drug repurposing.[26][27]

The continued study of this "timeless" molecule holds significant promise for advancing the treatment of complex neurological disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Amantadine | Parkinson's Foundation [parkinson.org]

## Foundational & Exploratory





- 2. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amantadine Wikipedia [en.wikipedia.org]
- 4. Amantadine for Traumatic Brain Injury—Supporting Evidence and Mode of Action PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amantadine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Amantadine Mechanism, Indication, Contraindications, Dosing, Adverse Effect,
   Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 10. researchgate.net [researchgate.net]
- 11. acpjournals.org [acpjournals.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Amantadine (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 14. Amantadine-HCl (Symmetrel) in the management of Parkinson's disease: a double-blind cross-over study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 3 Clinical Trial Shows Sustained-Release Amantadine Improves Levodopa-Induced Dyskinesia in Individuals with Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. MS-Related Fatigue: Medicines That Can Help [webmd.com]
- 18. Amantadine for fatigue in multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amantadine: Multiple Sclerosis-Related Fatigue PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amantadine (Symmetrel) | MS Trust [mstrust.org.uk]
- 21. The effect of amantadine on acute cognitive disability after severe traumatic brain injury: An institutional pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amantadine for functional improvement in patients with traumatic brain injury: A systematic review with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of the effect of amantadine in patients with traumatic brain injury: A metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]



- 24. Frontiers | Use of amantadine in traumatic brain injury: an updated meta-analysis of randomized controlled trials [frontiersin.org]
- 25. Neuroprotective effects of amantadine for experimental acute carbon monoxide poisoning PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. angelomercuri.it [angelomercuri.it]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Amantadine Hydrochloride: A Multifaceted Agent for Neurological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196017#amantadine-hydrochloride-s-potential-in-treating-neurological-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com